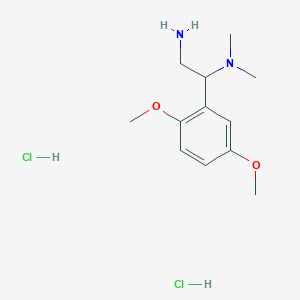
1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride” is a chemical compound used in scientific research . It has a molecular weight of 297.22 and a molecular formula of C12H20N2O22HCl .
Molecular Structure Analysis
The molecular structure of this compound consists of a central ethane-1,2-diamine moiety, which is substituted at the 1-position with a 2,5-dimethoxy-phenyl group and at the 2-position with a dimethylamino group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 381.3° C at 760 mmHg and a predicted refractive index of n20D 1.52 .Aplicaciones Científicas De Investigación
1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride has been used in a number of scientific research applications, including the study of enzymes, the study of drug metabolism, and the study of protein-protein interactions. It has also been used in the study of cell signaling pathways, the study of gene expression, and the study of metabolic pathways. This compound has also been used in the study of neurotoxicity and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride is not completely understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of proteins and nucleic acids. It has also been suggested that this compound may act as an agonist at certain receptors, and may have an effect on the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have an effect on the activity of certain enzymes involved in the metabolism of drugs, and may also have an effect on the activity of certain receptors. In addition, this compound has been shown to have an effect on the expression of certain genes involved in the regulation of cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride in laboratory experiments has a number of advantages. It is relatively inexpensive, and can be easily synthesized from readily available starting materials. It is also relatively stable, and can be stored at room temperature for extended periods of time. Furthermore, it has a high solubility in aqueous solutions, and can be used in a variety of laboratory experiments.
However, there are a number of limitations to the use of this compound in laboratory experiments. It is not very soluble in organic solvents, and cannot be used in certain types of experiments. It is also not very stable in the presence of strong acids or bases, and can decompose in the presence of certain reagents.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride in scientific research. It could be used in the study of drug metabolism, the study of protein-protein interactions, and the study of cell signaling pathways. It could also be used in the study of neurodegenerative diseases, the study of gene expression, and the study of metabolic pathways. In addition, this compound could be used in the development of new drugs, and in the development of new therapeutic strategies. Finally, this compound could be used in the development of new diagnostic techniques, and in the development of new treatments for diseases.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine dihydrochloride involves the reaction of 2,5-dimethoxyaniline with N,N-dimethylethylenediamine in the presence of hydrochloric acid. The resulting product is then purified and reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2,5-dimethoxyaniline", "N,N-dimethylethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,5-dimethoxyaniline is dissolved in hydrochloric acid and cooled to 0-5°C.", "Step 2: N,N-dimethylethylenediamine is added dropwise to the reaction mixture while maintaining the temperature at 0-5°C.", "Step 3: The reaction mixture is stirred at room temperature for 12-24 hours.", "Step 4: The resulting product is purified by recrystallization from ethanol.", "Step 5: The purified product is dissolved in hydrochloric acid and the dihydrochloride salt is formed by addition of hydrochloric acid." ] } | |
Número CAS |
1185301-52-3 |
Fórmula molecular |
C12H21ClN2O2 |
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-14(2)11(8-13)10-7-9(15-3)5-6-12(10)16-4;/h5-7,11H,8,13H2,1-4H3;1H |
Clave InChI |
GVDTWLCHYSRPBS-UHFFFAOYSA-N |
SMILES |
CN(C)C(CN)C1=C(C=CC(=C1)OC)OC.Cl.Cl |
SMILES canónico |
CN(C)C(CN)C1=C(C=CC(=C1)OC)OC.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



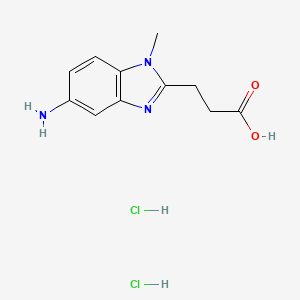
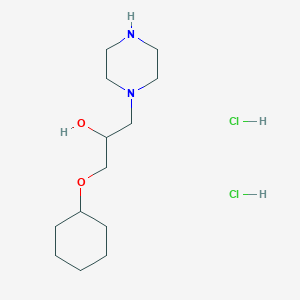



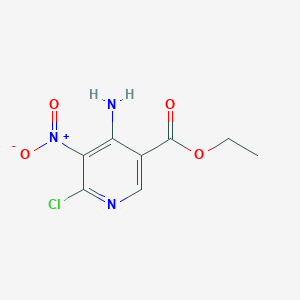
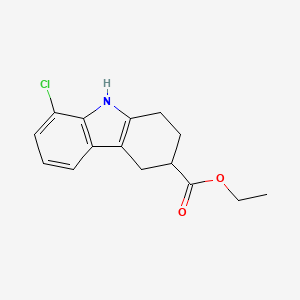






![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)